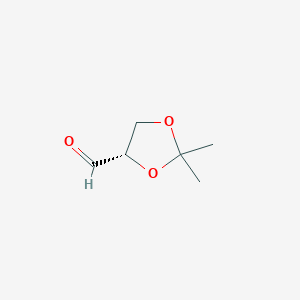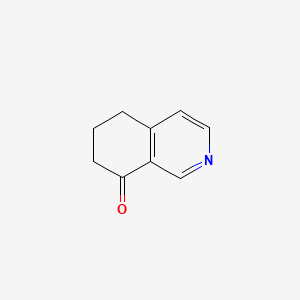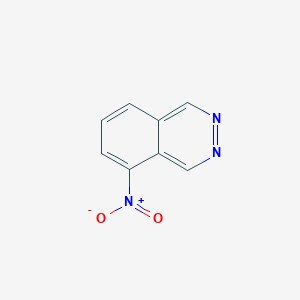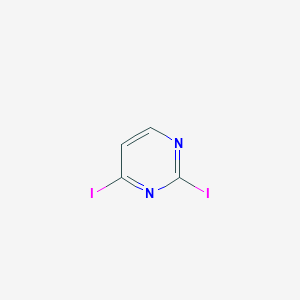
2,4-Diiodopyrimidine
Übersicht
Beschreibung
2,4-Diiodopyrimidine is a pyrimidine derivative that contains two iodine atoms attached to the carbon atoms in the 2 and 4 positions . It has a molecular formula of C4H2I2N2 .
Molecular Structure Analysis
The molecular structure of 2,4-Diiodopyrimidine consists of a pyrimidine ring with iodine atoms attached at the 2 and 4 positions . The molecular weight is 331.88 g/mol . The InChI code is 1S/C4H2I2N2/c5-3-1-2-7-4(6)8-3/h1-2H .
Physical And Chemical Properties Analysis
2,4-Diiodopyrimidine is a pale-yellow to yellow solid . It has a molecular weight of 331.88 g/mol . The compound has a topological polar surface area of 25.8 Ų .
Wissenschaftliche Forschungsanwendungen
-
Anti-inflammatory Activities
- Field : Pharmacology
- Application : Pyrimidines, including 2,4-Diiodopyrimidine, have been found to display a range of pharmacological effects including anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
- Methods : The synthesis and COX-2 inhibitory activities of several pyrimidines were measured using purified enzyme (PE) and HWB analyses .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Synthesis of 2,4-Disubstituted Pyrimidines
- Field : Organic Chemistry
- Application : The readily available and bench-stable pyrimidinyl sulfones are used as electrophiles in Ni-catalyzed Suzuki−Miyaura cross-coupling reactions . This method allows the facile synthesis of 2,4-disubstituted pyrimidines that are pharmaceutically relevant .
- Methods : The C–sulfone bond is cleaved efficiently and regioselectively in this approach .
- Results : These reactions were carried out under mild conditions and show a remarkable substrate scope .
-
Anti-tubercular Activity
- Field : Pharmacology
- Application : A series of mt-DHFR inhibitors that contain a 2,4-diaminopyrimidine core with side chains were designed and synthesized . These inhibitors were tested for their anti-tubercular activity against Mtb H37Ra .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Synthesis of 2,4-Diarylated Pyrimidines
- Field : Organic Chemistry
- Application : The readily available and bench-stable pyrimidinyl sulfones are used as electrophiles in Ni-catalyzed Suzuki−Miyaura cross-coupling reactions . This method allows the facile synthesis of 2,4-disubstituted pyrimidines that are pharmaceutically relevant .
- Methods : The C–sulfone bond is cleaved efficiently and regioselectively in this approach .
- Results : These reactions were carried out under mild conditions and show a remarkable substrate scope .
-
Anti-Tubercular Activities
- Field : Pharmacology
- Application : A series of mt-DHFR inhibitors that contain a 2,4-diaminopyrimidine core with side chains were designed and synthesized . These inhibitors were tested for their anti-tubercular activity against Mtb H37Ra .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Among them, compound 16l showed a good anti-TB activity (MIC = 6.25 μg/mL) with a significant selectivity against vero cells .
-
ALK and ROS1 Dual Inhibitors
- Field : Pharmacology
- Application : In order to develop potent ALK and ROS1 dual inhibitors, twenty-eight 2,4-diaminopyrimidine derivatives bearing a pyrrolyl moiety were designed and synthesized .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
-
Synthesis of 2,4-Diarylated Pyrimidines
- Field : Organic Chemistry
- Application : The readily available and bench-stable pyrimidinyl sulfones are used as electrophiles in Ni-catalyzed Suzuki−Miyaura cross-coupling reactions . This method allows the facile synthesis of 2,4-disubstituted pyrimidines that are pharmaceutically relevant .
- Methods : The C–sulfone bond is cleaved efficiently and regioselectively in this approach .
- Results : These reactions were carried out under mild conditions and show a remarkable substrate scope .
-
Anti-Tubercular Activities
- Field : Pharmacology
- Application : A series of mt-DHFR inhibitors that contain a 2,4-diaminopyrimidine core with side chains were designed and synthesized . These inhibitors were tested for their anti-tubercular activity against Mtb H37Ra .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Among them, compound 16l showed a good anti-TB activity (MIC = 6.25 μg/mL) with a significant selectivity against vero cells .
-
ALK and ROS1 Dual Inhibitors
- Field : Pharmacology
- Application : In order to develop potent ALK and ROS1 dual inhibitors, twenty-eight 2,4-diaminopyrimidine derivatives bearing a pyrrolyl moiety were designed and synthesized .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
Safety And Hazards
Eigenschaften
IUPAC Name |
2,4-diiodopyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2I2N2/c5-3-1-2-7-4(6)8-3/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKYCEXJWCVTMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60459252 | |
| Record name | 2,4-diiodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diiodopyrimidine | |
CAS RN |
262353-34-4 | |
| Record name | 2,4-Diiodopyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=262353-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-diiodopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60459252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





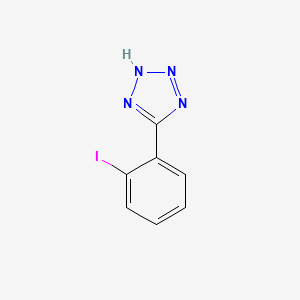
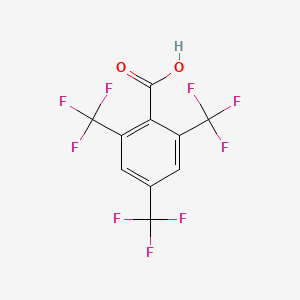
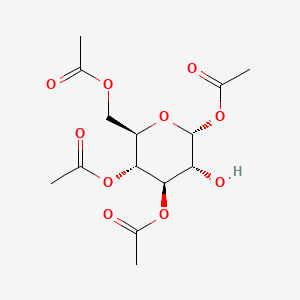


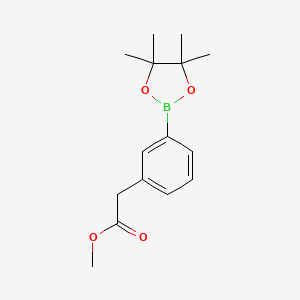

![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate](/img/structure/B1310611.png)
![Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1310612.png)
